molecular formula C2HCl2F3 B15349047 1,1-Dichloro-1,2,2-trifluoroethane CAS No. 812-04-4

1,1-Dichloro-1,2,2-trifluoroethane

Cat. No.: B15349047
CAS No.: 812-04-4
M. Wt: 152.93 g/mol
InChI Key: AFTSHZRGGNMLHC-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,2-trifluoroethane is a chlorofluorocarbon (CFC) with the molecular formula C2HCl2F3. It is a colorless, volatile liquid that is primarily used as a refrigerant and in various industrial applications. This compound is part of a group of chemicals known for their role in ozone layer depletion, although its ozone depletion potential (ODP) is relatively low compared to other CFCs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1,2,2-trifluoroethane can be synthesized through the halogenation of ethane or ethylene. The process involves the substitution of hydrogen atoms with chlorine and fluorine atoms under controlled conditions. The reaction typically requires the presence of a catalyst and is conducted at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with advanced control systems to ensure the precise addition of reactants and the maintenance of optimal reaction conditions. The process is designed to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1,2,2-trifluoroethane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogen exchange reactions with other halogens (e.g., chlorine, fluorine) are typical.

Major Products Formed:

  • Oxidation: Forms carboxylic acids or ketones.

  • Reduction: Produces alcohols or aldehydes.

  • Substitution: Results in the formation of other halogenated compounds.

Scientific Research Applications

1,1-Dichloro-1,2,2-trifluoroethane is used in various scientific research applications, including:

  • Chemistry: As a solvent in organic synthesis and analytical chemistry.

  • Biology: In studies involving the effects of halogenated compounds on biological systems.

  • Medicine: Investigating the potential therapeutic uses of halogenated compounds.

  • Industry: As a refrigerant in cooling systems and in the production of other chemicals.

Mechanism of Action

1,1-Dichloro-1,2,2-trifluoroethane is similar to other halogenated compounds such as 1,1,1-Trifluoro-2,2-dichloroethane (Freon 123) and 1,2-Dichloro-1,1,2-trifluoroethane (R-123a). These compounds share similar chemical properties and applications but differ in their molecular structure and specific uses.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2,2-dichloroethane (Freon 123)

  • 1,2-Dichloro-1,1,2-trifluoroethane (R-123a)

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

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Properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F3/c3-2(4,7)1(5)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTSHZRGGNMLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Related CAS

65530-81-6
Details Compound: Poly(difluoromethylene), α-(dichlorofluoromethyl)-ω-hydro-
Record name Poly(difluoromethylene), α-(dichlorofluoromethyl)-ω-hydro-
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DSSTOX Substance ID

DTXSID6042022
Record name 1,1-dichloro-1,2,2-trifluoroethane
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Molecular Weight

152.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1-dichloro-1,2,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO]
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Dichloro-1,2,2-trifluoroethane
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Boiling Point

30.2 °C
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-160
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Vapor Pressure

630 mm Hg at 25 °C
Details Daubert TE, Danner RP; Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, DC: Taylor and Francis (1989)
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Details Siegemund G et al; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (1999-2013). NY, NY: John Wiley & Sons; Fluorine Compounds, Organic. Online Posting Date: June 15, 2000
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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CAS No.

812-04-4
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Dichloro-1,2,2-trifluoroethane
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Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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